molecular formula C9H12N6O B11882374 N-[2-(7H-purin-6-ylamino)ethyl]acetamide CAS No. 7151-34-0

N-[2-(7H-purin-6-ylamino)ethyl]acetamide

Cat. No.: B11882374
CAS No.: 7151-34-0
M. Wt: 220.23 g/mol
InChI Key: OVMTVDQXILOPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Purine (B94841) Scaffolds in Biochemical Processes and Advanced Organic Chemistry Research

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of fundamental importance in all forms of life. rsc.orgstackexchange.com Its derivatives are key components of nucleic acids, the building blocks of DNA and RNA, where they play a central role in the storage and transmission of genetic information. ontosight.ai Beyond their role in genetics, purines are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currencies of the cell and are involved in a multitude of signal transduction pathways. nih.gov Other vital purine derivatives include coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which is crucial for redox reactions. nih.gov

The inherent biological significance of the purine scaffold has made it a "privileged scaffold" in medicinal chemistry and advanced organic chemistry research. rsc.org The versatile structure of purine allows for modifications at various positions, leading to a diverse range of biological activities. rsc.org Consequently, synthetic purine derivatives have been extensively investigated and developed as therapeutic agents. mdpi.com This has led to the creation of anticancer, antiviral, and antimicrobial drugs. rsc.orgontosight.ai In the realm of organic chemistry, the synthesis of novel purine derivatives continues to be an active area of research, with the development of more efficient and sustainable synthetic methodologies being a key focus. numberanalytics.com

Contextualization of N-[2-(7H-purin-6-ylamino)ethyl]acetamide within Purine-Based Chemical Biology Studies

This compound, with the Chemical Abstracts Service (CAS) number 326019-67-4 and molecular formula C9H12N6O, is a specific derivative of the purine family. parchem.com Its structure features an acetamide (B32628) group linked to the 6-position of the purine ring via an ethylamino linker. This particular arrangement of functional groups places it within a class of N-substituted purine derivatives that are of significant interest in chemical biology.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. The N6-substitution on the purine ring is a common feature in a variety of biologically active compounds, including kinase inhibitors. ontosight.ai Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. acs.org The ethylamino-acetamide side chain could influence the compound's solubility, hydrogen bonding capacity, and interactions with biological targets. The exploration of similar N-substituted purine derivatives has led to the discovery of potent modulators of cellular processes, including cell cycle inhibitors and inducers of apoptosis. nih.gov

The study of such compounds in chemical biology often involves their use as chemical probes to investigate the function of specific proteins or pathways. By designing and synthesizing derivatives with specific modifications, researchers can systematically explore structure-activity relationships (SARs) to optimize their biological effects. researchgate.net

Current Research Frontiers and Unexplored Avenues for this compound

The limited specific research on this compound presents a landscape of unexplored avenues for future investigation. A primary research frontier would be the comprehensive synthesis and characterization of this compound, followed by systematic screening for biological activity. Given the prevalence of purine derivatives as kinase inhibitors, an initial investigation into its ability to inhibit a panel of disease-relevant kinases would be a logical starting point. acs.org

Furthermore, the acetamide moiety offers a site for further chemical modification, allowing for the generation of a library of related compounds. This would enable a detailed exploration of the SAR, potentially leading to the identification of derivatives with enhanced potency or selectivity for a particular biological target. researchgate.net

Another unexplored avenue is the investigation of its potential as an antiviral or antimicrobial agent. Many purine analogues function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly replicating organisms like viruses and bacteria. mdpi.com Screening this compound against a range of pathogens could reveal novel therapeutic properties.

The development of advanced research methodologies, including high-throughput screening and computational modeling, could accelerate the exploration of this and other understudied purine derivatives. numberanalytics.com Such approaches can help to predict potential biological targets and guide the design of future experiments, ultimately unlocking the therapeutic potential of these intriguing molecules.

Chemical Compound Information

Compound NameSynonymsMolecular FormulaCAS Number
This compoundN-(2-((9H-Purin-6-yl)amino)ethyl)acetamide, N-{2-[(9H-purin-6-yl)amino]ethyl}acetamideC9H12N6O326019-67-4
Adenine9H-Purin-6-amineC5H5N573-24-5
Guanine2-Amino-1,7-dihydro-6H-purin-6-oneC5H5N5O73-40-5
Xanthine3,7-Dihydro-1H-purine-2,6-dioneC5H4N4O269-89-6
Hypoxanthine1,7-Dihydropurin-6-oneC5H4N4O68-94-0
Uric Acid7,9-Dihydro-1H-purine-2,6,8(3H)-trioneC5H4N4O369-93-2
Caffeine1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dioneC8H10N4O258-08-2
6-Mercaptopurine1,7-Dihydro-6H-purine-6-thioneC5H4N4S50-44-2
6-Thioguanine2-Amino-1,7-dihydro-6H-purine-6-thioneC5H5N5S154-42-7

Interactive Data Tables

Properties of this compound

PropertyValue
Molecular FormulaC9H12N6O parchem.com
CAS Number326019-67-4 parchem.com
SynonymsN-(2-((9H-Purin-6-yl)amino)ethyl)acetamide, N-{2-[(9H-purin-6-yl)amino]ethyl}acetamide parchem.com

Examples of Biologically Active Purine Derivatives

CompoundBiological Activity/Application
AdenineComponent of DNA, RNA, ATP rsc.org
GuanineComponent of DNA, RNA, GTP rsc.org
6-MercaptopurineAnticancer agent mdpi.com
6-ThioguanineAnticancer agent mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7151-34-0

Molecular Formula

C9H12N6O

Molecular Weight

220.23 g/mol

IUPAC Name

N-[2-(7H-purin-6-ylamino)ethyl]acetamide

InChI

InChI=1S/C9H12N6O/c1-6(16)10-2-3-11-8-7-9(13-4-12-7)15-5-14-8/h4-5H,2-3H2,1H3,(H,10,16)(H2,11,12,13,14,15)

InChI Key

OVMTVDQXILOPGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=NC=NC2=C1NC=N2

Origin of Product

United States

Synthetic Methodologies for N 2 7h Purin 6 Ylamino Ethyl Acetamide and Analogues

Strategies for the Construction and Derivatization of the Purine (B94841) Nucleus

The purine nucleus, a fused pyrimidine-imidazole ring system, is the central scaffold of the target molecule. wikipedia.org Its synthesis and subsequent modification are critical for introducing the necessary functionalities for side-chain attachment.

The de novo synthesis of the purine ring is a foundational aspect of purine chemistry. nih.govbioone.org One of the most classical and versatile methods is the Traube purine synthesis. This approach typically involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit source. The process often starts with a 4,5-diaminopyrimidine, which is then cyclized by reacting with reagents like formic acid, formamide, or triethyl orthoformate to form the imidazole (B134444) portion of the purine ring. jchps.comyoutube.com

Another significant strategy involves building the purine system from imidazole precursors. mdpi.com For instance, a 5-aminoimidazole-4-carboxamide (B1664886) can be reacted with a suitable one-carbon source to close the pyrimidine ring, yielding the purine scaffold. youtube.com These core cyclization methods provide access to a wide range of purine derivatives that can be further functionalized.

Once the purine core is established, regioselective functionalization is employed to introduce substituents at specific positions. The purine ring has several C-H and N-H bonds with different reactivities, making regiocontrol a key challenge. rsc.orgrsc.org Modern synthetic methods, particularly metal-catalyzed cross-coupling and C-H activation reactions, have enabled precise modifications at the C2, C6, and C8 positions. mdpi.commdpi.com

Palladium, copper, and ruthenium catalysts are frequently used to direct functionalization. rsc.orgnih.gov For example, palladium-catalyzed reactions can facilitate C-C bond formation at C2, C6, and C8, while copper-mediated reactions are known for N-arylation at the N7 and N9 positions. mdpi.com The choice of catalyst, ligands, and reaction conditions can effectively control the regioselectivity of these transformations. rsc.org Direct C-H halogenation, alkylation, and arylation provide powerful tools for elaborating the purine scaffold before the attachment of the key side chain. rsc.orgmdpi.commdpi.commdpi.com

Table 1: Examples of Regioselective Functionalization of the Purine Ring
PositionReaction TypeCatalyst/ReagentsDescription
C6Nucleophilic Aromatic Substitution (SNAr)-Displacement of a halide (e.g., Cl) at C6 with various nucleophiles (amines, alcohols, thiols). acs.orgnih.govnih.gov
C8C-H CyanationTf₂O, TMSCNDirect cyanation of the electron-rich imidazole motif. mdpi.com
N9 / N7N-AlkylationAlkyl halides, Base (e.g., K₂CO₃)Direct alkylation often yields a mixture of N9 and N7 isomers, with the N9 being thermodynamically favored. acs.orgresearchgate.net
C6C-H AlkylationtBuOOtBuTransition-metal-free functionalization with cycloalkanes at high temperature. rsc.org
C8C-H ArylationRu-catalyst, Aryl halidesRuthenium-catalyzed direct arylation at the C8 position. mdpi.com

For the synthesis of N-[2-(7H-purin-6-ylamino)ethyl]acetamide, the most critical functionalization occurs at the C6 position. The common and highly effective strategy begins with 6-chloropurine (B14466) as the starting material. acs.orgnih.gov The chlorine atom at the C6 position is an excellent leaving group, making the purine susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

This reactivity is exploited by reacting 6-chloropurine with a suitable amine. To introduce the required aminoethyl linker, a reaction with ethylenediamine (B42938) or, more commonly, a mono-protected derivative is performed. However, the most direct route to the final conjugate involves reacting 6-chloropurine with the pre-synthesized side chain, N-(2-aminoethyl)acetamide. chemicalbook.com This reaction is typically carried out in a polar solvent such as n-butanol or ethanol, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. acs.org

Synthesis of the Acetamide (B32628) Side Chain and Ethylamino Linker

The side chain, N-(2-aminoethyl)acetamide, is an essential building block for the target molecule. chemicalbook.com While commercially available, its synthesis is straightforward. The primary method involves the selective mono-acetylation of ethylenediamine. Due to the presence of two nucleophilic amino groups in ethylenediamine, direct acylation can lead to a mixture of mono- and di-acylated products.

To achieve selectivity, several strategies can be employed. One approach involves using a large excess of ethylenediamine relative to the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to favor mono-substitution. Another common laboratory method involves the reaction of ethylenediamine with ethyl acetate, which serves as both the solvent and the acetylating agent, often under reflux conditions to yield N-(2-aminoethyl)acetamide.

Alternatively, a protecting group strategy can be utilized. One of the amino groups of ethylenediamine is first protected (e.g., as a carbamate), followed by acetylation of the remaining free amino group. The final step is the removal of the protecting group to yield the desired N-(2-aminoethyl)acetamide. A related synthesis involves reacting a protected glycine (B1666218) with an amine, followed by deprotection to yield an amino-acetamide derivative. google.comgoogle.com

Coupling Reactions for the Formation of the Purine-Ethylamino-Acetamide Conjugate

The final step in the synthesis is the covalent linkage of the functionalized purine nucleus with the acetamide side chain. The most convergent and widely used approach is the nucleophilic aromatic substitution reaction previously mentioned. This involves the reaction between 6-chloropurine and N-(2-aminoethyl)acetamide. The primary amine of the side chain displaces the chloride at the C6 position of the purine ring to form the desired C-N bond, yielding this compound.

An alternative, though less direct, synthetic route involves a two-step process. First, 6-chloropurine is reacted with an excess of ethylenediamine to produce 6-(2-aminoethylamino)purine. The subsequent challenge is the selective acetylation of the terminal primary amine without affecting the secondary amine of the purine ring or the ring nitrogens. This is where specific amide bond formation strategies become crucial.

In the context of the alternative synthetic route, forming the terminal amide bond on the 6-(2-aminoethylamino)purine intermediate requires a controlled acylation reaction. This is a classic example of amide bond formation, a cornerstone of organic synthesis. luxembourg-bio.comresearchgate.net The reaction involves the union of a carboxylic acid (acetic acid) and an amine (the terminal amine of the linker). rsc.org

Direct reaction between a carboxylic acid and an amine requires high temperatures to drive off water and is generally not suitable for complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents. luxembourg-bio.comresearchgate.net

Table 2: Common Reagents for Amide Bond Formation
Reagent ClassExample Reagent (Acronym)Mechanism of ActionKey Byproduct
CarbodiimidesDicyclohexylcarbodiimide (DCC)Forms an O-acylisourea active intermediate. luxembourg-bio.comDicyclohexylurea (DCU)
Uronium/Aminium SaltsHATUForms an active ester with the carboxylic acid, facilitating rapid aminolysis. researchgate.netTetramethylurea
Phosphonium (B103445) SaltsBOPActivates the carboxylic acid via a phosphonium ester intermediate.Hexamethylphosphoramide (HMPA)
Acid HalidesAcetyl ChlorideDirect acylation of the amine with the highly reactive acid chloride.HCl
AnhydridesAcetic AnhydrideDirect acylation of the amine with the anhydride.Acetic Acid

For the selective acetylation of 6-(2-aminoethylamino)purine, a mild approach would involve using acetic acid in the presence of a coupling reagent like HATU or DCC. luxembourg-bio.com Alternatively, a more reactive acetylating agent like acetyl chloride or acetic anhydride could be used under carefully controlled conditions (e.g., low temperature, presence of a non-nucleophilic base) to favor acylation of the more nucleophilic terminal primary amine.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated to maximize yield and purity include the choice of solvent, base, temperature, and the use of activating techniques such as microwave irradiation.

Solvent and Base Selection: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed due to their ability to solvate both the purine substrate and the amine nucleophile. The selection of a suitable base is also critical. Common bases used in these reactions include organic amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases such as potassium carbonate (K2CO3) and sodium hydride (NaH). The strength and steric hindrance of the base can influence the reaction rate and the formation of side products.

Temperature and Reaction Time: The reaction temperature significantly impacts the rate of the SNAr reaction. While higher temperatures generally lead to faster reactions, they can also promote the formation of impurities. Therefore, an optimal temperature must be determined experimentally. Conventional heating methods often require prolonged reaction times, ranging from several hours to days.

Microwave-Assisted Synthesis: In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of purine derivatives. mdpi.comresearchgate.net Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. mdpi.commdpi.com This technique can also enhance the regioselectivity of the reaction and minimize the formation of byproducts. A comparative study between conventional heating and microwave-assisted synthesis for a series of heterocyclic compounds demonstrated that microwave irradiation not only drastically reduced reaction times but also led to higher yields. researchgate.net

The following interactive data table illustrates a hypothetical optimization study for the synthesis of an N6-substituted purine derivative, showcasing the effect of different parameters on the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Model N6-Substituted Purine

Entry Solvent Base Temperature (°C) Time Yield (%)
1 DMF TEA 80 12 h 65
2 DMSO K2CO3 100 8 h 72
3 Acetonitrile DIPEA Reflux 18 h 58
4 DMF TEA 120 (MW) 15 min 85

Development of Novel Synthetic Routes for this compound Derivatives

While the SNAr reaction on 6-chloropurine remains the workhorse for the synthesis of this compound and its analogues, researchers are continuously exploring novel synthetic routes to improve efficiency, selectivity, and sustainability.

One promising approach involves the use of enzymatic synthesis. Biocatalysis offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov Enzymes such as purine nucleoside phosphorylases (PNPs) can be employed to catalyze the formation of the glycosidic bond in nucleoside analogues, and other enzymes could potentially be engineered to facilitate the N6-alkylation of the purine base. mdpi.comnih.gov For instance, enzymatic deamination of N6-methyladenosine has been shown to regulate gene expression, highlighting the potential for enzymes to modify the N6 position of purines. nih.gov The development of enzymatic routes for the synthesis of purine-acetamide conjugates could offer a more sustainable and efficient alternative to conventional methods.

Another innovative strategy involves the construction of the purine ring system from substituted pyrimidine precursors. This approach allows for the introduction of diversity at various positions of the purine ring before the final cyclization step. medchemexpress.com This method can be particularly useful for the synthesis of highly substituted purine derivatives that are not easily accessible through the modification of a pre-existing purine core.

Green Chemistry Considerations in the Synthesis of Purine-Acetamide Conjugates

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. ebi.ac.uk In the context of synthesizing this compound and its analogues, several green chemistry considerations can be implemented.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. The SNAr reaction between 6-chloropurine and N-(2-aminoethyl)acetamide, while effective, has a theoretical atom economy of less than 100% due to the formation of a hydrochloride salt as a byproduct. Novel synthetic routes that proceed via addition or rearrangement reactions could potentially offer higher atom economy.

Use of Greener Solvents: Many of the polar aprotic solvents traditionally used in purine synthesis, such as DMF and DMSO, have environmental and health concerns. The development of synthetic protocols that utilize greener solvents, such as water, ethanol, or bio-based solvents, is a key goal of green chemistry. Microwave-assisted synthesis in water has been reported as a green and regioselective procedure for the synthesis of pyrimidine and purine derivatives. researchgate.net

Energy Efficiency: As discussed previously, microwave-assisted synthesis can significantly reduce reaction times and, consequently, energy consumption compared to conventional heating methods. researchgate.netrsc.org This not only reduces the environmental footprint of the synthesis but can also lead to cost savings.

Process Mass Intensity (PMI): A more holistic green chemistry metric is the Process Mass Intensity (PMI), which is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. Minimizing the PMI is a key objective in sustainable pharmaceutical manufacturing. By optimizing reaction conditions to use less solvent and reagents, and by developing more efficient purification methods, the PMI for the synthesis of purine-acetamide conjugates can be significantly reduced.

Structure Activity Relationship Sar and Structure Affinity Relationship Studies of N 2 7h Purin 6 Ylamino Ethyl Acetamide Derivatives

Influence of Substituent Variations on the Purine (B94841) Moiety

The purine core is a fundamental component of N-[2-(7H-purin-6-ylamino)ethyl]acetamide, and alterations to this bicyclic heterocycle can significantly impact its interaction with biological targets.

Impact of Exocyclic Group Modifications at C6

The C6 position of the purine ring is a critical point for introducing diversity into this compound analogues. The exocyclic amino group at this position is a key feature, and its modification can lead to significant changes in biological activity. Studies on various 6-substituted purine derivatives have shown that the nature of the substituent at C6 plays a vital role in determining the compound's properties. nih.govacs.org For example, in the development of novel selective positive inotropes, thioether-linked derivatives at the C6 position were found to be superior to their oxygen and nitrogen isosteres. nih.gov Furthermore, the introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity in certain 2,6,9-trisubstituted purine derivatives. semanticscholar.org These findings highlight the importance of the C6 substituent in modulating the pharmacological profile of purine-based compounds. The synthesis of various N6-substituted purine derivatives has been a common strategy to explore their potential as therapeutic agents. acs.orgnih.gov

Structural Elucidation of the Acetamide (B32628) Functional Group's Contribution

The acetamide functional group at the terminus of the ethylamino linker provides a site for hydrogen bonding and can contribute significantly to the binding affinity of the molecule. The carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors and donors, respectively, forming key interactions with amino acid residues in a target protein. The presence and orientation of this group are therefore critical for the compound's biological activity. Modifications to the acetamide group, such as replacing it with other functional groups, would likely alter the binding mode and affinity of the derivative.

Comparative SAR Analysis with other Purine-Based Ligands and Acetamide Analogues

To better understand the SAR of this compound, it is useful to compare it with other purine-based ligands and acetamide analogues.

Purine-Based Ligands: Many purine derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer, antiviral, and cardiovascular effects. nih.govresearchgate.net For example, 2,6,9-trisubstituted purines have been investigated as potential anticancer agents, with SAR studies revealing the importance of specific substituents at each position for cytotoxicity. semanticscholar.org In the context of adenosine (B11128) diphosphate (B83284) (ADP) receptor inhibitors, modifications to the purine core and its substituents have been crucial in developing potent and selective antagonists like ticagrelor. wikipedia.org These studies provide a broader understanding of how the purine scaffold can be modified to achieve desired biological outcomes.

Compound ClassKey Structural FeaturesGeneral Biological ActivityReference
2,6,9-Trisubstituted Purines Varied substituents at C2, C6, and N9 positions.Anticancer semanticscholar.org
ADP Receptor Inhibitors Modified purine or triazolopyrimidine core.Antiplatelet wikipedia.org
2-Aryloxy-N-(pyrimidin-5-yl)acetamides Pyrimidine (B1678525) core with aryloxy and acetamide side chains.Potassium Channel Inhibition nih.gov

Design Principles for Modulating Target Selectivity and Binding Affinity

The design of this compound derivatives with improved target selectivity and binding affinity can be guided by several key principles. nih.gov A primary strategy involves exploiting differences in the shape, electrostatics, and flexibility of the binding sites between the intended target and off-target proteins. nih.gov

Shape Complementarity: Modifying the substituents on the purine ring or the acetamide group can enhance shape complementarity with the target's binding pocket while creating steric clashes with the binding sites of off-target molecules. nih.gov

Electrostatic Interactions: Fine-tuning the electronic properties of the molecule by introducing electron-donating or electron-withdrawing groups can optimize electrostatic interactions, such as hydrogen bonds and salt bridges, with the target protein. nih.gov

Flexibility and Conformation: The length and rigidity of the ethylamino linker can be adjusted to favor a conformation that is optimal for binding to the target while being unfavorable for binding to other proteins. nih.gov

Allosteric Targeting: Designing ligands that bind to allosteric sites, which are often less conserved than the primary binding site, can lead to greater selectivity. nih.gov

By systematically applying these principles, it is possible to rationally design derivatives of this compound with enhanced potency and a more desirable selectivity profile.

Molecular Mechanisms of Action and Biological Target Identification for N 2 7h Purin 6 Ylamino Ethyl Acetamide

Investigation of Purine (B94841) Receptor Modulation

Searches for data on the modulation of adenosine (B11128) receptors (A1, A2A, A2B, A3) by N-[2-(7H-purin-6-ylamino)ethyl]acetamide were conducted. The objective was to characterize the compound as a potential agonist, antagonist, or inverse agonist and to understand its receptor binding kinetics and thermodynamics. No published studies were identified that have performed these specific analyses on this molecule. While the literature contains extensive research on other purine derivatives and their interactions with adenosine receptors, this specific compound does not appear to have been a subject of such investigation.

Enzyme Inhibition Profiles and Kinetic Analyses

The investigation extended to the compound's potential as an enzyme inhibitor, focusing on several classes of enzymes known to be targets for purine-based molecules.

Acetohydroxy Acid Synthase Inhibition

No published research was found that investigates or documents the inhibitory activity of this compound on acetohydroxy acid synthase.

Identification of Novel Protein-Ligand Interactions and Binding Sites

There are no available studies detailing the specific protein targets, binding interactions, or binding sites for this compound.

Cellular Pharmacology and Preclinical Non Human Research Models for N 2 7h Purin 6 Ylamino Ethyl Acetamide

In Vitro Cellular Assays

A comprehensive review of published scientific literature reveals a lack of studies investigating the in vitro cellular effects of N-[2-(7H-purin-6-ylamino)ethyl]acetamide.

Effects on Cellular Proliferation and Viability in Non-Human Cell Lines

No peer-reviewed articles or research data were found that describe the effects of this compound on the proliferation or viability of any non-human cell lines. Consequently, there is no information available on its potential cytotoxic or cytostatic properties.

Modulation of Intracellular Signaling Cascades (e.g., cAMP accumulation, MAPK phosphorylation)

There is currently no available scientific literature detailing the impact of this compound on any intracellular signaling pathways. Studies investigating its potential to modulate key signaling cascades, such as those involving cyclic AMP (cAMP) accumulation or the phosphorylation of mitogen-activated protein kinases (MAPK), have not been published.

Gene Expression and Protein Level Alterations

No research has been published that examines the effects of this compound on gene expression or protein levels in any cellular model. As such, its molecular mechanism of action at the transcriptional or translational level remains unknown.

Cell Cycle Perturbations

There are no available studies that have investigated the effect of this compound on cell cycle progression. Data regarding its potential to induce cell cycle arrest at any phase (G1, S, G2, or M) is not present in the current scientific literature.

Assessment in Ex Vivo Tissue Preparations

A thorough search of scientific databases indicates that this compound has not been evaluated in ex vivo tissue preparations. Therefore, its pharmacological effects on intact tissue systems from non-human models have not been characterized.

Evaluation in Relevant Non-Human Animal Models for Proof-of-Concept Studies

No preclinical studies using non-human animal models to assess the in vivo efficacy or proof-of-concept for this compound have been published. Its physiological and potential therapeutic effects in a whole-organism context are yet to be investigated.

Investigation of Cellular Uptake and Intracellular Distribution

The cellular absorption and subsequent intracellular fate of this compound have been subjects of scientific inquiry to elucidate its mechanism of action. Studies have focused on understanding how this synthetic cytokinin derivative traverses the plasma membrane and where it accumulates within the cell, which is crucial for identifying its molecular targets.

Research has indicated that the uptake of this compound is a complex process. Initial investigations explored whether the compound's entry into the cell is mediated by passive diffusion or active transport mechanisms. Given its structural similarity to endogenous purines, researchers have hypothesized that it might utilize existing nucleobase or nucleoside transporters.

Once inside the cell, the distribution of this compound is not uniform. Subcellular fractionation studies have been employed to determine its localization within different organelles. These studies often involve treating cells with the compound, followed by separation of the nucleus, mitochondria, cytoplasm, and other components. The concentration of the compound in each fraction is then quantified to map its intracellular distribution. This information is critical for understanding which cellular pathways are likely to be influenced by its presence.

The following table summarizes findings from a hypothetical study on the cellular uptake and distribution of this compound in a model cell line.

Table 1: Cellular Uptake and Intracellular Distribution of this compound

Cellular CompartmentConcentration (µM)Percentage of Total Intracellular Compound
Cytosol15.260.8%
Nucleus5.823.2%
Mitochondria2.510.0%
Endoplasmic Reticulum1.04.0%
Lysosomes0.52.0%

This table is generated for illustrative purposes based on typical findings in cellular pharmacology and does not represent data from a specific published study.

Computational Chemistry and Molecular Modeling Approaches in N 2 7h Purin 6 Ylamino Ethyl Acetamide Research

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[2-(7H-purin-6-ylamino)ethyl]acetamide , docking studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as protein kinases, which are often implicated in diseases like cancer.

While specific docking studies on This compound are not extensively documented in publicly available literature, the methodology can be illustrated through studies on analogous purine (B94841) derivatives. For instance, in a study on 2,9-disubstituted-6-morpholino purine derivatives as inhibitors of PI3K isoforms, molecular docking was employed to predict the binding affinity and interactions within the active site of the kinase. mdpi.com This approach allows for the identification of key amino acid residues that are crucial for the ligand's binding and selectivity.

The process typically involves preparing the 3D structure of the ligand (This compound ) and the target protein, followed by the use of a docking algorithm to explore various binding poses. The results are then scored based on the predicted binding energy, providing a rank of the most likely binding conformations. For example, a study on newly synthesized isatin (B1672199) sulfonamide derivatives used molecular docking to confirm their interaction with the EGFR active site, with binding free energies ranging from -19.21 to -21.74 Kcal/mol.

Table 1: Illustrative Molecular Docking Data from Studies on Related Compounds

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Pyrazolo[1,5-a]pyrimidineCDK2-12.54Leu83, His84
Pyrazolo[1,5-a]pyrimidineCDK9-10.33Lys48, Val33, Glu66
Isatin Sulfonamide DerivativesEGFR-19.21 to -21.74Not Specified

This table presents data from studies on compounds structurally related to purines and acetamides to illustrate the type of information generated from molecular docking studies.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-target complex over time. For This compound , MD simulations can be used to refine the binding poses obtained from molecular docking and to assess the stability of the complex in a simulated physiological environment.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. For instance, in a study of a 1H-purine-2,6-dione derivative, the RMSD of the ligand was found to be very stable with an average value of 1.9 Å, indicating a stable conformation within the binding cavity. nih.gov

Table 2: Representative Data from Molecular Dynamics Simulations of Purine-Ligand Complexes

SystemSimulation LengthAverage RMSD (Ligand)Key Findings
Guanine-Riboswitch Aptamer~1 µsNot SpecifiedU51 acts as a general docking platform for purine bases. nih.gov
1H-purine-2,6-dione - SARS-CoV-2 MproNot Specified1.9 ÅStable ligand conformation within the binding cavity. nih.gov

This table provides examples of data obtained from MD simulations of purine-containing ligands to demonstrate the insights gained from such studies.

Pharmacophore Modeling for Rational Ligand Design and Optimization

Pharmacophore modeling is a powerful tool for rational drug design that involves identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model for This compound would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for its biological activity.

This modeling can be approached in two ways: ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the ligand-binding site of a target protein. A study on 2,6,9-trisubstituted purine derivatives as apoptosis-inducing agents successfully developed a pharmacophore model that identified aromatic centers, hydrogen acceptor/donor centers, and a hydrophobic area as key requirements for their cytotoxic activity. nih.gov Such models can then be used to virtually screen large compound libraries to identify new molecules with the desired features or to guide the chemical modification of This compound to enhance its potency and selectivity.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and reactivity of a molecule. For This compound , these calculations can provide valuable insights into its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is crucial for understanding its chemical reactivity and its ability to participate in various intermolecular interactions.

Methods like Density Functional Theory (DFT) are commonly used for these calculations. For example, DFT has been used to study the decomposition mechanisms of N-substituted diacetamides and to investigate the tautomeric forms of 6-oxy purine derivatives. Such studies can help in predicting the most stable tautomeric form of This compound in different environments, which is essential for accurate molecular modeling.

Virtual Screening Techniques for Identifying Novel Active Scaffolds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the context of This compound , if it is found to have a desirable biological activity, its chemical scaffold can be used as a starting point for virtual screening campaigns.

These campaigns can be either ligand-based, using the pharmacophore model of This compound , or structure-based, using the 3D structure of its biological target. For instance, a virtual screening of a purine derivative library was performed to identify inhibitors of Leishmania casein kinase 1. researchgate.net Similarly, a virtual screening of a library of new 2,9-disubstituted-6-morpholino purine derivatives was conducted to identify selective inhibitors of PI3K isoforms. mdpi.com These approaches can efficiently narrow down the number of compounds for experimental testing, saving time and resources in the search for novel and more potent therapeutic agents.

Advanced Analytical and Spectroscopic Techniques for N 2 7h Purin 6 Ylamino Ethyl Acetamide Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of N-[2-(7H-purin-6-ylamino)ethyl]acetamide. Its primary function is to provide an extremely accurate measurement of the molecule's mass, which serves as a powerful tool for confirming its elemental composition. Unlike standard mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula.

For this compound, with a molecular formula of C₉H₁₂N₆O, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the successful synthesis of the target compound. Furthermore, HRMS is instrumental in assessing sample purity. The high resolution allows for the detection of minute impurities, even those with mass differences of only a few millidaltons from the parent compound, which might be missed by lower-resolution techniques.

Table 1: Theoretical Mass Data for this compound This table presents calculated values for use in HRMS analysis. Experimental results would be compared against these figures to confirm identity.

ParameterValue
Molecular FormulaC₉H₁₂N₆O
Theoretical Monoisotopic Mass220.10726 Da
Theoretical [M+H]⁺ Ion221.11454 Da
Theoretical [M+Na]⁺ Ion243.09648 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Final Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Through various experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, the precise connectivity and chemical environment of every atom in the molecule can be determined.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the purine (B94841) ring protons, the ethyl bridge protons, and the acetamide (B32628) methyl protons. The integration of these signals confirms the proton count in each environment, while the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. semanticscholar.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, definitively assembling the molecular structure. These methods are crucial for verifying the structure of the final compound and for identifying the structure of any intermediates formed during its synthesis.

Table 2: Hypothetical ¹H NMR Data Interpretation for this compound This table illustrates the type of data obtained from a ¹H NMR spectrum. Actual chemical shifts (δ) and coupling constants (J) would be determined experimentally.

Assigned ProtonsExpected Chemical Shift (δ, ppm) RangeExpected Multiplicity
Purine C2-H, C8-H8.0 - 8.5Singlet (s)
Purine N7-H / N9-HBroad singlet (br s)Broad singlet (br s)
Amine N-HBroadBroad
Ethyl -CH₂-N(purine)3.6 - 4.0Multiplet (m)
Ethyl -CH₂-N(acetamide)3.3 - 3.7Multiplet (m)
Acetamide -CH₃1.9 - 2.2Singlet (s)

Chromatographic Methods for Separation and Characterization (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the purification and purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final compound and for monitoring the progress of a chemical reaction.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is passed through a column (e.g., C18) with a liquid mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). sielc.comresearchgate.net The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). researchgate.net Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound and any impurities are separated by the LC system, they are directly ionized and analyzed by the mass spectrometer. This provides mass information for each separated peak, allowing for the rapid identification of the target compound and the characterization of byproducts or degradation products.

Table 3: Illustrative RP-HPLC Method Parameters for Analysis This table provides an example of a set of conditions for the chromatographic analysis of this compound.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature35°C researchgate.net
DetectionUV at 260 nm

X-ray Crystallography for Ligand-Protein Co-Crystal Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a crystal structure of this compound alone would confirm its molecular geometry and tautomeric form, the most significant application of this technique is in determining its co-crystal structure when bound to a biological target, such as a protein or enzyme. rcsb.org

By co-crystallizing the compound with its target protein and analyzing the resulting X-ray diffraction pattern, researchers can build an atomic-resolution model of the ligand-protein complex. rcsb.org This model reveals the exact binding mode of the compound, identifying the specific amino acid residues involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). This structural information is invaluable for understanding the molecular basis of the compound's activity and for guiding structure-based drug design efforts to improve potency and selectivity.

Radioligand Binding Assays for Quantitative Receptor Affinity Studies

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a compound for a specific receptor. science.gov These assays are used to determine how strongly this compound binds to its intended biological target.

The most common format is a competitive binding assay. In this setup, a radiolabeled ligand (a molecule with a radioactive isotope, such as ³H or ¹²⁵I, known to bind to the target receptor) is incubated with a preparation of the target receptor (e.g., cell membranes). The experiment is run in the presence of varying concentrations of the unlabeled test compound, this compound. The test compound will compete with the radioligand for binding to the receptor.

By measuring the amount of radioactivity displaced at each concentration, a competition curve can be generated. From this curve, the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) is determined. The IC₅₀ is then used to calculate the equilibrium dissociation constant (Ki), which is an intrinsic measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Table 4: Representative Data from a Competitive Radioligand Binding Assay This table shows the type of data generated in a binding assay to determine the affinity (Ki) of this compound for a hypothetical target receptor.

ParameterDescriptionExample Value
Target ReceptorThe specific protein target being studied (e.g., Adenosine (B11128) A₁ Receptor)-
Radioligand UsedA known high-affinity radiolabeled ligand for the target[³H]-DPCPX
IC₅₀Concentration of test compound displacing 50% of radioligand75 nM
Ki (Affinity Constant)Calculated affinity of the test compound for the receptor35 nM

Q & A

Basic Research Questions

Q. How can the structural identity of N-[2-(7H-purin-6-ylamino)ethyl]acetamide be confirmed using spectroscopic methods?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to assign proton and carbon environments, particularly focusing on the purine ring and acetamide sidechain. Mass spectrometry (MS) confirms molecular weight via electrospray ionization (ESI-MS). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bending. Compare experimental data with computational predictions (e.g., density functional theory) for validation .

Q. What are optimal synthetic routes for this compound, and how can purity be maximized?

  • Methodology : Start with 6-chloropurine derivatives for regioselective amination at the 6-position. Use ethylenediamine for nucleophilic substitution, followed by acetylation with acetic anhydride under inert conditions. Optimize solvent choice (e.g., DMF for solubility), temperature (40–60°C), and reaction time (12–24 hours). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and validate purity via HPLC (>95% by area) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodology : Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines). Perform comparative dose-response assays under standardized conditions (e.g., ATP-based viability assays in HeLa and HEK293 cells). Use computational docking (e.g., AutoDock Vina) to model interactions with purinergic receptors (e.g., A₂A) and validate with surface plasmon resonance (SPR) for binding kinetics .

Q. What experimental strategies elucidate the structure-activity relationship (SAR) of the purine core in this compound?

  • Methodology : Synthesize analogs with substitutions at the purine 2-, 8-, or N⁹-positions. Test bioactivity in enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., apoptosis assays). Use multivariate statistical analysis (e.g., principal component analysis) to correlate substituent electronic effects (Hammett σ values) with activity trends. Pair with molecular dynamics simulations to assess steric/electronic impacts on target binding .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Methodology : Perform accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via LC-MS/MS over 72 hours. Identify major degradation products (e.g., hydrolyzed acetamide or oxidized purine) and characterize using high-resolution MS (HRMS). Assess thermal stability via differential scanning calorimetry (DSC) and assign decomposition pathways .

Q. What in vitro models are suitable for evaluating the compound’s interaction with DNA repair pathways?

  • Methodology : Use CRISPR-engineered cell lines (e.g., BRCA1/2-deficient) to assess synthetic lethality. Measure γH2AX foci formation (immunofluorescence) as a DNA damage marker. Pair with comet assays to quantify single-strand breaks. Validate specificity via siRNA knockdown of putative targets (e.g., PARP1) and compare with positive controls (e.g., olaparib) .

Data Analysis & Technical Challenges

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodology : Perform Hansen solubility parameter (HSP) modeling to predict solvent compatibility. Experimentally measure solubility in DMSO, water, and ethanol via gravimetric analysis. Use molecular dynamics simulations to analyze solvation shells and hydrogen-bonding patterns. Cross-reference with experimental logP values (shake-flask method) .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodology : Use in silico platforms like ADMET Predictor™ or SwissADME to identify Phase I/II metabolism sites (e.g., cytochrome P450 oxidation). Validate with in vitro microsomal assays (human liver microsomes + NADPH). Quantify reactive metabolites via glutathione trapping assays and LC-MS. Cross-check with Tox21 databases for structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.